![molecular formula C26H31N5O2S B2987605 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034419-25-3](/img/no-structure.png)
1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a [1,2,4]triazolo[4,3-a]quinazoline scaffold are of interest in medicinal chemistry due to their diverse biological activities . They have been studied as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune response .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives can be confirmed using techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . X-ray crystallography can also be used for more detailed structural analysis .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]quinazoline derivatives are not well-documented. More research is needed in this area .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinazoline derivatives can vary widely depending on their specific structure and substituents .Scientific Research Applications
Anticancer Activity
Triazoloquinazolines have shown potential as anticancer agents . For example, compound 9a, a 1,2,4-triazoloquinazoline derivative, demonstrated broad-spectrum anticancer activity, particularly against leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .
Antimicrobial Activity
Triazoloquinazolines also exhibit antimicrobial properties . Compound 16, another 1,2,4-triazoloquinazoline derivative, showed a broad spectrum of antimicrobial activity . Additionally, compound 9a demonstrated dual activity as an anticancer and antimicrobial agent .
Antifungal Activity
The triazole nucleus is present in several antifungal drugs such as fluconazole and voriconazole . Therefore, it’s plausible that “1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” could also exhibit antifungal properties.
Antiviral Activity
Some triazoloquinazoline derivatives have shown potential as antiviral agents . Given the structural similarities, “1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” might also have antiviral properties.
Anti-inflammatory and Analgesic Activity
Triazole compounds have been reported to possess anti-inflammatory and analgesic activities . This suggests that “1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” could potentially be used in the treatment of inflammatory conditions and pain management.
Antidepressant Activity
Triazole-containing drugs such as trazodone and nefazodone are known antidepressants . This implies that “1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” might also have potential as an antidepressant.
Mechanism of Action
While the mechanism of action can vary depending on the specific compound and its biological target, some [1,2,4]triazolo[4,3-a]quinazoline derivatives have been studied as inhibitors of IDO1 . They are thought to work by binding to the active site of IDO1, thereby inhibiting its catalytic activity .
Safety and Hazards
Future Directions
Research into [1,2,4]triazolo[4,3-a]quinazoline derivatives is ongoing, with a focus on exploring their potential as therapeutic agents, particularly in the field of cancer immunotherapy . Further studies are needed to fully understand their mechanisms of action and to optimize their potency, selectivity, and metabolic stability .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of a triazoloquinazoline ring system through a series of reactions. The starting materials are benzylthioaniline, isobutyric anhydride, isopentylamine, and 2-chloroacetyl chloride. The key steps in the synthesis include the formation of an amide intermediate, cyclization to form the triazoloquinazoline ring, and subsequent deprotection and purification steps.", "Starting Materials": [ "Benzylthioaniline", "Isobutyric anhydride", "Isopentylamine", "2-Chloroacetyl chloride" ], "Reaction": [ "Step 1: Benzylthioaniline is reacted with isobutyric anhydride in the presence of a base such as triethylamine to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reacted with isopentylamine to form the corresponding secondary amide.", "Step 3: 2-Chloroacetyl chloride is then added to the reaction mixture to form the chloroacetyl derivative.", "Step 4: Cyclization is then achieved by reacting the chloroacetyl derivative with sodium azide in the presence of a copper catalyst to form the triazoloquinazoline ring system.", "Step 5: Deprotection of the benzylthio group is achieved by treating the compound with hydrogen gas in the presence of palladium on carbon.", "Step 6: The final compound is purified by column chromatography." ] } | |
CAS RN |
2034419-25-3 |
Product Name |
1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Molecular Formula |
C26H31N5O2S |
Molecular Weight |
477.63 |
IUPAC Name |
1-benzylsulfanyl-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H31N5O2S/c1-17(2)12-13-30-24(33)21-11-10-20(23(32)27-15-18(3)4)14-22(21)31-25(30)28-29-26(31)34-16-19-8-6-5-7-9-19/h5-11,14,17-18H,12-13,15-16H2,1-4H3,(H,27,32) |
SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)
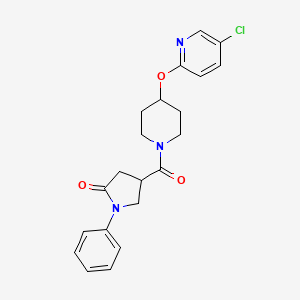
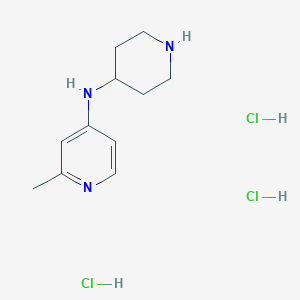
![6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2987528.png)
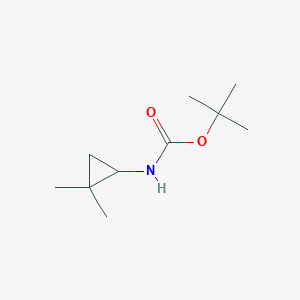
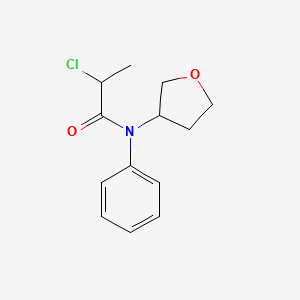
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)
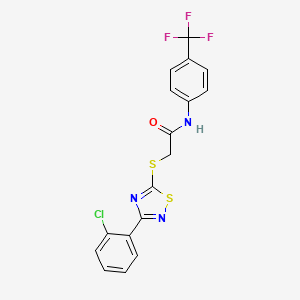
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)
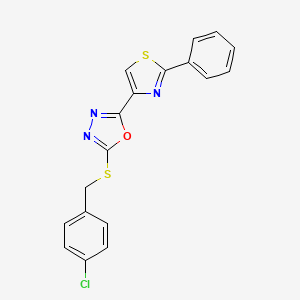
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)
